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Abstract

This document provides a detailed guide to the characterization of the chiral morpholinone,
(S)-5-Phenylmorpholin-2-one, using Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS). While specific experimental data for this compound is not readily
available in the cited literature, this application note presents representative data based on the
known chemical structure and general principles of spectroscopic analysis for similar small
molecules. Detailed protocols for sample preparation and data acquisition are provided to
guide researchers in the structural elucidation and purity assessment of this and related
compounds.

Introduction

(S)-5-Phenylmorpholin-2-one is a chiral heterocyclic compound with a molecular formula of
C10H11NO2 and a molecular weight of 177.20 g/mol .[1][2][3] As with many chiral molecules, the
precise determination of its structure and stereochemistry is crucial for its potential applications
in medicinal chemistry and drug development. NMR spectroscopy and mass spectrometry are
powerful analytical techniques that provide detailed information about the molecular structure,
connectivity, and mass of a compound. This application note outlines the expected
spectroscopic characteristics and provides standardized protocols for the analysis of (S)-5-
Phenylmorpholin-2-one.
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Spectroscopic Data

Note: The following data are representative and intended to serve as a guide for the analysis of
(S)-5-Phenylmorpholin-2-one. Actual experimental values may vary depending on the specific
conditions, such as solvent and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative *H NMR Data for (S)-5-Phenylmorpholin-2-one (400 MHz, CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment

ppm

7.40 - 7.25 m 5H Ar-H

4.60 dd 1H H-5

4.35 d 1H H-3a

4.25 d 1H H-3b

3.80 dd 1H H-6a

3.60 t 1H H-6b

2.50 brs 1H N-H

Table 2: Representative 13C NMR Data for (S)-5-Phenylmorpholin-2-one (100 MHz, CDCls)
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Chemical Shift (8) ppm Assignment
171.0 C-2(C=0)

138.0 Ar-C (quaternary)
129.0 Ar-CH

128.5 Ar-CH

126.0 Ar-CH

70.0 C-3

55.0 C-5

48.0 C-6

Mass Spectrometry (MS)

Table 3: Representative Mass Spectrometry Data for (S)-5-Phenylmorpholin-2-one (ESI+)

m/z Interpretation
178.0863 [M+H]*
200.0682 [M+Na]*

Experimental Protocols
NMR Spectroscopy

1.1. Sample Preparation:
o Weigh approximately 5-10 mg of (S)-5-Phenylmorpholin-2-one into a clean, dry NMR tube.

o Add approximately 0.6 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

1.2. *H NMR Data Acquisition:
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e Place the NMR tube in a 400 MHz (or higher) NMR spectrometer.
e Tune and shim the spectrometer to the sample.

e Acquire a standard one-dimensional *H NMR spectrum with the following typical parameters:

[¢]

Pulse Program: zg30

[e]

Number of Scans: 16

o

Acquisition Time: ~4 seconds

[¢]

Relaxation Delay: 1 second

[e]

Spectral Width: 20 ppm
1.3. 13C NMR Data Acquisition:

e Acquire a standard one-dimensional 33C NMR spectrum with proton decoupling using the
following typical parameters:

o Pulse Program: zgpg30

Number of Scans: 1024

[¢]

[e]

Acquisition Time: ~1 second

[e]

Relaxation Delay: 2 seconds

o

Spectral Width: 240 ppm
1.4. 2D NMR Data Acquisition (Optional but Recommended):

e For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as
COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

e COSY: To identify *H-H spin-spin coupling networks.

e HSQC: To correlate directly bonded *H and 13C atoms.
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Mass Spectrometry

2.1. Sample Preparation:

e Prepare a stock solution of (S)-5-Phenylmorpholin-2-one in a suitable solvent (e.g.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

» Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase solvent.
2.2. Data Acquisition (Electrospray lonization - ESI):
e Use a high-resolution mass spectrometer equipped with an ESI source.

 Infuse the sample solution directly into the mass spectrometer or inject it via a liquid
chromatography system.

o Acquire the mass spectrum in positive ion mode with the following typical parameters:
o lon Source: ESI
o Polarity: Positive
o Scan Range: m/z 50-500
o Capillary Voltage: 3.5 kV
o Cone Voltage: 30 V
o Source Temperature: 120 °C

o Desolvation Temperature: 350 °C

Visualizations
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Caption: Experimental workflow for the synthesis and characterization of (S)-5-

Phenylmorpholin-2-one.

Conclusion

This application note provides a framework for the NMR and mass spectrometry
characterization of (S)-5-Phenylmorpholin-2-one. The representative data and detailed
protocols offer a valuable resource for researchers working on the synthesis and analysis of
this compound and its analogs. The combination of *H NMR, 3C NMR, and high-resolution
mass spectrometry allows for unambiguous structure determination and purity verification,
which are essential steps in the development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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characterization-of-s-5-phenylmorpholin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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